molecular formula C8H5BrS B1147249 5-BROMOBENZO[B]THIOPHENE CAS No. 133150-64-8

5-BROMOBENZO[B]THIOPHENE

Cat. No. B1147249
M. Wt: 213.09
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-bromobenzo[b]thiophene and its derivatives involves multiple steps, including bromination, cyclization, and palladium-catalyzed coupling reactions. For example, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized through a sequence that included the synthesis of 3-bromobenzo[b]thiophene derivatives via a bromocyclization step (Tréguier et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-bromobenzo[b]thiophene and related compounds has been elucidated through various techniques including X-ray crystallography. These studies reveal insights into the electron structure and orbital configurations that influence the reactivity and properties of these compounds (Wu et al., 2013).

Chemical Reactions and Properties

5-Bromobenzo[b]thiophene undergoes various chemical reactions, including aromatic nucleophilic substitution and rearrangement. These reactions are influenced by the electronic and structural characteristics of the compound, leading to the formation of novel compounds with diverse properties (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 5-bromobenzo[b]thiophene derivatives, including solubility, melting points, and crystal structures, have been studied to understand their potential applications in material science and organic synthesis. The synthesis and structural analysis of compounds like dibenzothiopheno[6,5-b:6',5'-f]thieno[3,2-b]thiophene (DBTTT) highlight the importance of molecular design in achieving high performance in applications such as field-effect transistors (Park et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-bromobenzo[b]thiophene, including its reactivity in electrophilic substitution, bromination, and nitration reactions, are crucial for its utility in synthetic chemistry. Studies on the substitution reactions of benzo[b]thiophen derivatives provide valuable insights into the reactivity patterns and potential synthetic applications of these compounds (Cooper et al., 1970).

Scientific Research Applications

  • Antitubulin Agents : Functionalized 3-(α-styryl)-benzo[b]thiophenes, synthesized using 3-bromobenzo[b]thiophene derivatives, demonstrated significant antiproliferative properties. Particularly, compound 5m showed submicromolar cytotoxic activity against HCT-116 cell line and inhibited tubulin polymerization (Tréguier et al., 2014).

  • Charge-Transporting Material : 5-Diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based material, exhibited unique bromination selectivity due to its special electron structure, which could be significant for material science applications (Wu et al., 2013).

  • Halogen Migration Studies : Research on 2-bromobenzo[b]thiophene revealed insights into bromine migration to adjacent carbon atoms, contributing to our understanding of chemical reaction mechanisms (Bie et al., 2010).

  • Antimicrobial Activity : Diarylamines in the benzo[b]thiophene series, prepared through palladium-catalysed amination of ethyl 3-bromobenzo[b]thiophene-2-carboxylate, displayed potential for antimicrobial activity and structure-activity relationship studies (Queiroz et al., 2004).

  • Tubulin Binding Agents : A method for synthesizing 2,3-disubstituted benzo[b]thiophenes has been developed, which includes the use of 3-iodobenzo[b]thiophenes derived from 3-bromobenzo[b]thiophene. This method facilitated the creation of novel tubulin binding agents (Flynn et al., 2001).

Safety And Hazards

5-Bromobenzo[b]thiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes burns by all exposure routes and is corrosive . Users are advised to avoid breathing dust and contact with skin and eyes .

Future Directions

5-Bromobenzo[b]thiophene is a part of a collection of unique chemicals provided to early discovery researchers . Its potential applications in the synthesis of new compounds and in various fields of research make it a subject of ongoing study .

properties

IUPAC Name

5-bromo-2-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPYDSULDKNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[c]thiophene

Citations

For This Compound
87
Citations
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96…
Number of citations: 26 pubs.rsc.org
D Niculescu-Duvaz, I Niculescu-Duvaz… - Bioorganic & medicinal …, 2013 - Elsevier
The RAS–RAF–MEK–ERK pathway is hyperactivated in 30% of human cancers. BRAF is a serine–threonine kinase, belonging to this pathway that is mutated with high frequency in …
Number of citations: 40 www.sciencedirect.com
K Nobuhara, Y Inagaki, W Setaka - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Intramolecular charge transfer (ICT) fluorescence has been widely investigated and exploited in sensor molecules. However, steric effects on the ICT fluorescence properties have …
Number of citations: 1 pubs.rsc.org
CM Rayner, MA Graham - Science of Synthesis, 2001 - thieme-connect.com
A great deal of literature has been published in the area of benzo [b] thiophene chemistry. Early literature also uses the name thianaphthene. Previously published information regarding …
Number of citations: 14 www.thieme-connect.com
S Akay, W Yang, J Wang, L Lin… - Chemical Biology & Drug …, 2007 - Wiley Online Library
Cell surface glycoproteins have been known to play very important roles in various physiologic and pathologic processes. Small molecule compounds capable of carbohydrate …
Number of citations: 45 onlinelibrary.wiley.com
C Ma, S Kumagai, Y Saito, T Kameda… - Journal of Hazardous …, 2022 - Elsevier
Fast co-pyrolysis has been suggested as a promising technique to solve the environmental issues and simultaneously recover value-added products from polymer wastes. However, to …
Number of citations: 9 www.sciencedirect.com
JS Bradshaw, RD Knudsen… - The Journal of Organic …, 1970 - ACS Publications
OCCH, och3 hv och3 I methoxy displacement also a methoxy group could be displaced if it were in the ortho or para position. In addition, decarboxylation and cleavage products were …
Number of citations: 20 pubs.acs.org
G Capozzi, G Melloni, G Modena - The Journal of Organic …, 1970 - ACS Publications
To determine the position of the deuterium atom in the benzo [b Jthiophenes formed, authentic 5-and 6-deuterio-2, 3-diphenylbenzo [b Jthiophenes were prepared from …
Number of citations: 18 pubs.acs.org
T Kesharwani, C Kornman, A Tonnaer, A Hayes, S Kim… - Tetrahedron, 2018 - Elsevier
A convenient methodology for the synthesis of mono- and di-halogenated benzo[b]thiophenes is described herein, which utilizes copper(II) sulfate pentahydrate and various sodium …
Number of citations: 17 www.sciencedirect.com
C Seo, JM Choi, SS Hong, JY Lee, SY Seo - Dyes and Pigments, 2017 - Elsevier
An organic compound having carbazole, benzothiophene, and phosphine oxide moieties, (5-(9H-carbazol-9-yl)benzo[b]thiophen-2-yl)diphenylphosphine oxide (CBTPO), was …
Number of citations: 13 www.sciencedirect.com

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